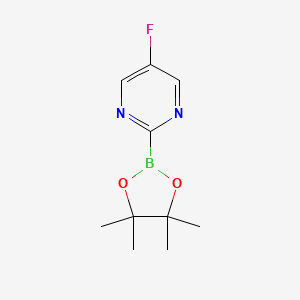
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride typically involves the sulfonation of 5-bromo-6-hydroxypyridine. One common method includes the reaction of 5-bromo-6-hydroxypyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-hydroxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyridine-3-sulfonyl chloride
- 5-Bromo-6-chloropyridine-3-sulfonyl chloride
- 5-Bromopyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-hydroxypyridine-3-sulfonyl chloride is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H3BrClNO3S |
|---|---|
Peso molecular |
272.50 g/mol |
Nombre IUPAC |
5-bromo-6-oxo-1H-pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H3BrClNO3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9) |
Clave InChI |
RPVDMJRLZWZSNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]propanoate](/img/structure/B13459519.png)
![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)

![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)







